Welcome to the BenchChem Online Store!
molecular formula C12H15BrS B8300845 3-Bromo-4-(1-octynyl)thiophene

3-Bromo-4-(1-octynyl)thiophene

Cat. No. B8300845
M. Wt: 271.22 g/mol
InChI Key: KTJVNIAXMXJVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08148548B2

Procedure details

Into a 250 mL 4 necked RB flask equipped with a magnetic stirring bar, thermometer, rubber septum, argon inlet and reflux condenser with argon outlet (tubed to a silicon oil bubbler) is added 59.4 g (246 mmol) of 3,4-dibromothiophene, 44.0 g of diethylamine, 27.0 g (245 mmol) of 1-octyne, 148 mg of triphenylphosphine, 106 mg of copper iodide and 295 mg dichlorobis(triphenylphosphine) palladium(II). The mixture is heated with a silicon oil bath to 60° C. under argon with stirring for 40 hrs. The cooled mixture is then concentrated on a rotary evaporator at reduced pressure and the residue taken up in 200 mL of pentane and washed with 2×25 mL of water and the pentane phase dried over sodium sulfate and then concentrated on a rotary evaporator. The residue is then distilled at 55-60 ° C. and 0.40 torr to remove 2.3 g of unreacted 3,4-dibromothiophene. The residue was chromatographed through silica gel eluting with hexanes to yield 17.1 g of 3-bromo-4(oct-1-ynyl)thiophene as a light yellow-orange oil which was used directly to prepare 2-hexylselenolo[2,3-c]thiophene.
[Compound]
Name
silicon oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
59.4 g
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Two
[Compound]
Name
dichlorobis(triphenylphosphine) palladium(II)
Quantity
295 mg
Type
reactant
Reaction Step Two
Quantity
106 mg
Type
catalyst
Reaction Step Two
Quantity
148 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
4
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]([Br:7])=[CH:5][S:4][CH:3]=1.C(NCC)C.[CH:13]#[C:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>[Cu](I)I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Br:7][C:6]1[C:2]([C:13]#[C:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:3][S:4][CH:5]=1

Inputs

Step One
Name
silicon oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
59.4 g
Type
reactant
Smiles
BrC1=CSC=C1Br
Name
Quantity
44 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
27 g
Type
reactant
Smiles
C#CCCCCCC
Name
dichlorobis(triphenylphosphine) palladium(II)
Quantity
295 mg
Type
reactant
Smiles
Name
Quantity
106 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
148 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
4
Quantity
250 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring for 40 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
thermometer, rubber septum, argon inlet and reflux condenser with argon outlet (
CONCENTRATION
Type
CONCENTRATION
Details
The cooled mixture is then concentrated on a rotary evaporator at reduced pressure
WASH
Type
WASH
Details
washed with 2×25 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the pentane phase dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue is then distilled at 55-60 ° C.
CUSTOM
Type
CUSTOM
Details
0.40 torr to remove 2.3 g of unreacted 3,4-dibromothiophene
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed through silica gel eluting with hexanes

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
BrC1=CSC=C1C#CCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: CALCULATEDPERCENTYIELD 25.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.